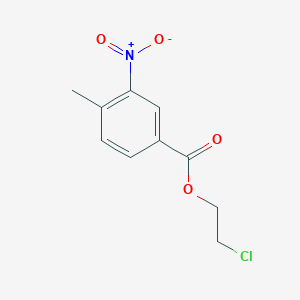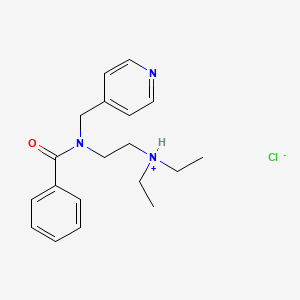
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride typically involves the reaction of 4-pyridylmethylamine with benzoyl chloride in the presence of a base, followed by the introduction of the diethylaminoethyl group. The reaction conditions may include solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as crystallization and recrystallization may be employed to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: May be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the benzamide and pyridyl moieties contribute to the overall activity. Pathways involved could include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide nitrate
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide sulfate
Uniqueness
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The hydrochloride salt form can also influence its solubility and stability, making it suitable for certain applications.
属性
CAS 编号 |
100243-34-3 |
|---|---|
分子式 |
C19H26ClN3O |
分子量 |
347.9 g/mol |
IUPAC 名称 |
2-[benzoyl(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(16-17-10-12-20-13-11-17)19(23)18-8-6-5-7-9-18;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI 键 |
SCHOEMCZTJDZTL-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





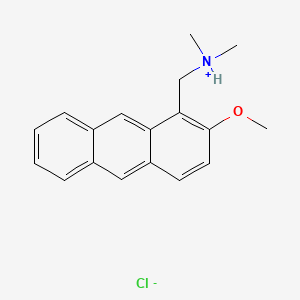

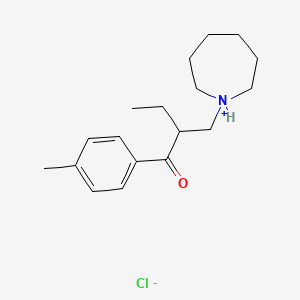



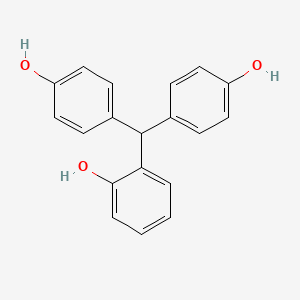
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)

![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
